molecular formula C15H18N4O3S B6717171 N-(2-propan-2-ylpyrimidin-5-yl)-3-(sulfamoylmethyl)benzamide

N-(2-propan-2-ylpyrimidin-5-yl)-3-(sulfamoylmethyl)benzamide

Cat. No.: B6717171
M. Wt: 334.4 g/mol
InChI Key: FEWTUFYFOIGWLD-UHFFFAOYSA-N
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Description

“N-(2-propan-2-ylpyrimidin-5-yl)-3-(sulfamoylmethyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals due to their diverse biological activities.

Properties

IUPAC Name

N-(2-propan-2-ylpyrimidin-5-yl)-3-(sulfamoylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-10(2)14-17-7-13(8-18-14)19-15(20)12-5-3-4-11(6-12)9-23(16,21)22/h3-8,10H,9H2,1-2H3,(H,19,20)(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWTUFYFOIGWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=N1)NC(=O)C2=CC=CC(=C2)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-propan-2-ylpyrimidin-5-yl)-3-(sulfamoylmethyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the isopropyl group: This can be achieved via alkylation reactions using isopropyl halides.

    Formation of the benzamide structure: This involves the reaction of a benzoyl chloride derivative with an amine.

    Sulfonamide formation: The sulfamoylmethyl group can be introduced through sulfonation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group or the sulfamoylmethyl group.

    Reduction: Reduction reactions could target the pyrimidine ring or the benzamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, it could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(2-propan-2-ylpyrimidin-5-yl)-3-(sulfamoylmethyl)benzamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: These compounds share the benzamide core structure and may have similar biological activities.

    Pyrimidine derivatives: Compounds with a pyrimidine ring often exhibit diverse biological activities and are used in various therapeutic areas.

    Sulfonamides: These compounds contain the sulfonamide group and are known for their antimicrobial properties.

Uniqueness

“N-(2-propan-2-ylpyrimidin-5-yl)-3-(sulfamoylmethyl)benzamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other compounds in these classes.

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